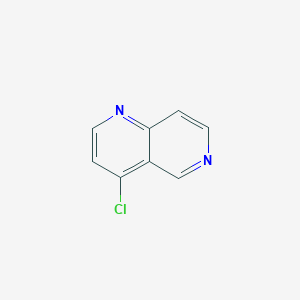

4-Chloro-1,6-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEOOUFCVWEWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617820 | |

| Record name | 4-Chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6861-84-3 | |

| Record name | 4-Chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pharmacological Potential of Substituted Naphthyridine Compounds: A Technical Guide for Drug Discovery and Development

Abstract The naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4][5][6][7][8] Since the landmark introduction of nalidixic acid in the 1960s, derivatives of this scaffold have been successfully developed into potent therapeutic agents targeting a wide array of diseases, including bacterial and viral infections, cancer, and inflammatory conditions.[1][2][6] This technical guide provides an in-depth exploration of the pharmacological potential of substituted naphthyridine compounds for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action across key therapeutic areas, outlines synthetic strategies, details essential preclinical evaluation protocols, and synthesizes critical structure-activity relationship insights to guide future drug design and optimization efforts.

The Naphthyridine Scaffold: A Foundation for Diverse Pharmacology

Chemical Structure and Isomerism

Naphthyridines, also known as "diazanaphthalenes," are bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] The arrangement of the two nitrogen atoms within the fused ring system gives rise to six possible structural isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] This isomeric diversity provides a foundational platform for fine-tuning the steric and electronic properties of derivative compounds, profoundly influencing their biological targets and pharmacological profiles. The 1,8-naphthyridine isomer, in particular, has been extensively studied, largely due to its presence in the pioneering antibacterial agent, nalidixic acid.[2]

Historical Context: The Dawn of Naphthyridine Therapeutics

The therapeutic journey of naphthyridines began with the discovery of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, or nalidixic acid, by George Lesher and colleagues in 1962.[2] Introduced into clinical practice in 1967 for treating urinary tract infections caused by Gram-negative bacteria, nalidixic acid was the first compound to validate the pharmacological viability of the naphthyridine core.[1][6] Its mechanism, the inhibition of bacterial DNA gyrase, paved the way for the development of a vast class of related antibiotics and spurred investigation into the broader therapeutic potential of the scaffold.[1]

A Spectrum of Pharmacological Activities

The structural versatility of the naphthyridine core allows for its interaction with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. Naphthyridine derivatives have demonstrated significant potential as:

-

Antimicrobial Agents: Exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[1][4][9][10]

-

Anticancer Agents: Inducing cell death through mechanisms like topoisomerase II inhibition, kinase modulation, and the induction of apoptosis.[2][11][12]

-

Antiviral Agents: Showing efficacy against a variety of viruses, including HIV, herpes simplex virus (HSV), and hepatitis C virus (HCV).[5][8][13]

-

Anti-inflammatory and Immunomodulatory Agents: Modulating immune responses and reducing the production of pro-inflammatory mediators.[2][12]

-

Neurological and Cardiovascular Agents: Demonstrating potential in treating conditions affecting the central nervous and cardiovascular systems.[1][2][6]

Mechanisms of Action in Key Therapeutic Areas

Antimicrobial Agents: Targeting Bacterial Replication

2.1.1. Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition The primary antibacterial mechanism of action for many naphthyridine derivatives, including the quinolone antibiotics, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][4][14] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Naphthyridines selectively and reversibly block the A subunit of DNA gyrase, halting DNA replication and leading to bacterial cell death.[1] Topoisomerase IV is responsible for decatenating daughter chromosomes after replication. Inhibition of this enzyme prevents bacterial cell division. This dual-targeting capability contributes to their broad-spectrum activity.

Workflow: Naphthyridine Inhibition of Bacterial DNA Replication

Caption: Mechanism of bactericidal action via dual inhibition.

2.1.2. Structure-Activity Relationship (SAR) for Antimicrobial Activity The potency and spectrum of antimicrobial naphthyridines are heavily influenced by the nature and position of substituents on the core scaffold.

-

C-7 Position: Substituents at this position, often a piperazine ring or a substituted pyrrolidine, are critical for potency and spectrum. Enoxacin, for instance, features a piperazine ring that enhances its activity against both Gram-positive and Gram-negative bacteria.[1]

-

N-1 Position: An ethyl or cyclopropyl group at the N-1 position is generally optimal for DNA gyrase inhibition. The introduction of a cyclopropyl group was a significant advancement, enhancing potency.[1]

-

C-6 Position: The addition of a fluorine atom at C-6 dramatically increases antibacterial activity, a hallmark of the fluoroquinolone class.[1]

-

C-2 and C-7: More recent studies on novel bacterial topoisomerase inhibitors (NBTIs) indicate that alkoxy or cyano groups at C-2 and halogen or hydroxyl groups at C-7 are preferred for optimal broad-spectrum activity.[14]

Anticancer Agents: Multifaceted Cellular Assault

2.2.1. Mechanisms of Action Naphthyridine derivatives exert their anticancer effects through diverse mechanisms, highlighting their potential to overcome the complexity of cancer biology.

-

Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some naphthyridines like vosaroxin function as topoisomerase II poisons.[11] They stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks in cancer cell DNA and triggering apoptosis.

-

Kinase Inhibition: Many cellular signaling pathways critical for cancer cell proliferation and survival are driven by kinases. Naphthyridines have been developed as potent inhibitors of several key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Casein Kinase 2 (CK2), and PKMYT1.[15][16][17][18] For example, the CK2 inhibitor silmitasertib (CX-4945) has advanced to clinical trials for various cancers.[18]

-

Induction of Programmed Cell Death: Naphthyridines can trigger distinct forms of programmed cell death. Depending on the compound and its concentration, they can induce classic apoptosis (caspase-dependent) or necroptosis (a regulated form of necrosis).[2][7] One novel derivative, 3u, was shown to induce necroptosis at low concentrations and apoptosis at high concentrations in melanoma cells.[7]

2.2.2. SAR for Cytotoxicity 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided valuable insights into the structural requirements for cytotoxicity.[11] For a series of naphthyridines evaluated against HeLa, HL-60, and PC-3 cancer cell lines, the following features were found to be important:

-

The C-1 NH and C-4 carbonyl groups of the naphthyridine ring are crucial for activity.[11]

-

A naphthyl ring substituent at the C-2 position is favorable.[11]

-

Methyl substitutions at the C-6 or C-7 positions generally lead to higher potency than substitution at the C-5 position.[11]

| Compound ID | C-5 Sub | C-6 Sub | C-7 Sub | IC₅₀ (µM) HeLa | IC₅₀ (µM) HL-60 | IC₅₀ (µM) PC-3 |

| 14 | H | CH₃ | H | 1.1 | 0.3 | 2.7 |

| 15 | H | H | CH₃ | 1.3 | 0.2 | 3.4 |

| 16 | H | H | CH₃ | 0.7 | 0.1 | 5.1 |

| Colchicine | - | - | - | 23.6 | 7.8 | 19.7 |

| Table adapted from data on cytotoxic activities of C-2 naphthyl-substituted naphthyridines.[11] |

Antiviral Agents: Halting Viral Replication

The naphthyridine scaffold is a key pharmacophore in the development of antiviral agents.[5][8][13]

-

Mechanism of Action: A primary target for antiviral naphthyridines is the HIV-1 non-nucleoside reverse transcriptase (NNRT).[19] These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity, thereby preventing the conversion of the viral RNA genome into DNA.

-

SAR for HIV-1 RT Inhibition: Molecular docking studies have shown that potent 2,4-disubstituted-1,6-naphthyridine derivatives align well within the HIV-1 RT binding pocket.[19] They form crucial hydrogen bonds with key amino acid residues like LYS101 and PHE227, and engage in π–π stacking interactions with TYR181 and TRP229, stabilizing the drug-enzyme complex.[19] Several novel derivatives have shown inhibitory activity comparable to approved drugs like nevirapine.[19]

Synthetic Strategies for Naphthyridine Scaffolds

The construction of the naphthyridine core and its subsequent diversification are central to exploring its pharmacological potential. Both classical and modern synthetic methodologies are employed.

Classical Synthetic Routes

-

Friedländer Annulation: A condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene group (e.g., 2-acetylpyridine) to form the quinoline or naphthyridine ring system.[20]

-

Skraup Synthesis: The reaction of an aminopyridine with glycerol, an oxidizing agent (like sodium nitrite), and sulfuric acid to produce the fused pyridine ring.[20][21]

-

Povarov Reaction: A type of hetero-Diels-Alder reaction involving an imine and an electron-rich alkene to form tetrahydroquinoline or tetrahydronaphthyridine derivatives, which can then be aromatized.[20]

Modern Synthetic Methods

-

Tandem Cyclizations: Efficient methods have been developed, such as a tandem nitrile hydration/cyclization procedure, to access 1,6-naphthyridine-5,7-diones under mild conditions.[22]

-

Ditriflate Intermediates: The conversion of diones into bench-stable but highly reactive ditriflates allows for rapid, one-pot difunctionalization.[22] This strategy enables expeditious exploration of structure-activity relationships by allowing sequential C-C and C-N bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig) at different positions.[22]

Workflow: Modern Synthesis via Ditriflate Intermediate

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. irjet.net [irjet.net]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

4-Chloro-1,6-naphthyridine: A Keystone Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-1,6-naphthyridine as a versatile and strategic building block in modern organic synthesis. The unique electronic properties of the 1,6-naphthyridine core, combined with the reactive chloro substituent at the 4-position, render this scaffold an invaluable precursor for the synthesis of a diverse array of complex molecules. This is particularly evident in the field of medicinal chemistry, where the 1,6-naphthyridine motif is a recognized privileged structure, appearing in numerous kinase inhibitors and other therapeutic agents. This guide will delve into the fundamental reactivity of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers to effectively utilize this powerful synthetic tool.

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

Naphthyridines, a class of diazanaphthalenes, represent a core structural motif in a multitude of biologically active compounds. Among the various isomers, the 1,6-naphthyridine framework has garnered significant attention from the medicinal chemistry community. Its presence in approved drugs and clinical candidates underscores its importance as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.

The inherent value of the 1,6-naphthyridine core is significantly amplified by the introduction of a chloro group at the 4-position. This seemingly simple modification transforms the molecule into a highly versatile synthetic intermediate. The electron-withdrawing nature of the pyridinone nitrogen and the adjacent nitrogen at position 6 activates the C4-position towards nucleophilic attack, making this compound an excellent substrate for a range of chemical transformations. This guide will explore the key reactions that leverage this reactivity, providing a practical roadmap for the synthesis of novel and complex molecular architectures.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily centered around two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The strategic placement of the chloro substituent allows for the selective introduction of a wide array of functional groups, providing access to a vast chemical space.

Nucleophilic Aromatic Substitution (SNAr): Building C-N, C-O, and C-S Bonds

The electron-deficient nature of the 1,6-naphthyridine ring system facilitates the displacement of the C4-chloride by a variety of nucleophiles. This reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic adduct, which then expels the chloride ion to restore aromaticity.

Diagram 1: General Mechanism of SNAr on this compound

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

This straightforward yet powerful reaction allows for the facile introduction of amine, ether, and thioether functionalities, which are prevalent in many pharmaceutical compounds.

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 4-amino-1,6-naphthyridine derivatives. These compounds are of particular interest as they form the core of numerous kinase inhibitors.[1][2][3]

Experimental Protocol: Synthesis of N-Aryl-4-amino-1,6-naphthyridines

This protocol provides a general procedure for the SNAr reaction between this compound and an aniline derivative.

-

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.2 eq)

-

Isopropanol or other suitable high-boiling solvent

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

-

Procedure:

-

To a round-bottom flask, add this compound and the substituted aniline.

-

Add isopropanol to dissolve the reactants.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 5 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration and wash with cold isopropanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

-

The displacement of the chloride with oxygen nucleophiles, such as alkoxides and phenoxides, provides access to 4-alkoxy- and 4-aryloxy-1,6-naphthyridines. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.

Experimental Protocol: Synthesis of 4-Methoxy-1,6-naphthyridine

This protocol describes the reaction of this compound with sodium methoxide.

-

Materials:

-

This compound (1.0 eq)

-

Sodium Methoxide (1.5 eq)

-

Anhydrous Methanol

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Stirring plate and magnetic stir bar

-

-

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Add sodium methoxide portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[5][6]

-

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis. This compound serves as an excellent substrate for these powerful transformations, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Diagram 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with aryl or vinyl boronic acids (or their esters) provides a direct route to 4-aryl- and 4-vinyl-1,6-naphthyridines. These products are valuable intermediates in the synthesis of advanced materials and complex drug molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Dioxane/Water mixture)

-

Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

-

Add the degassed solvent mixture.

-

Add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[7][8]

-

The Buchwald-Hartwig amination is a highly efficient method for the synthesis of N-aryl and N-heteroaryl amines.[5][9][10] This reaction offers a powerful alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or when milder reaction conditions are required.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

-

Schlenk flask and inert atmosphere setup

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

-

Add the anhydrous, deoxygenated solvent.

-

Add this compound and the amine.

-

Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][13] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as precursors for more complex heterocyclic systems.

Experimental Protocol: Sonogashira Coupling of this compound

-

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., Triethylamine or Diisopropylamine)

-

Anhydrous, deoxygenated solvent (e.g., THF or DMF)

-

Schlenk flask and inert atmosphere setup

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous, deoxygenated solvent and the base.

-

Add the terminal alkyne dropwise to the stirred mixture.

-

Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations of this compound. It is important to note that these are representative examples, and optimization may be necessary for specific substrates.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Aniline | Aniline, Isopropanol, Reflux | 4-(Phenylamino)-1,6-naphthyridine | 70-90 |

| Morpholine | Morpholine, DMF, 100 °C | 4-(Morpholino)-1,6-naphthyridine | 85-95 |

| Sodium Methoxide | NaOMe, MeOH, Reflux | 4-Methoxy-1,6-naphthyridine | 80-95 |

| Sodium Phenoxide | Phenol, NaH, THF, Reflux | 4-Phenoxy-1,6-naphthyridine | 75-90 |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 70-85 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 70-85 |

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in several fields, most notably in drug discovery. The 4-amino-1,6-naphthyridine scaffold is a key component of numerous kinase inhibitors targeting enzymes such as c-Met.[1][2][3] The ability to readily diversify the substituent at the 4-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

In materials science, the introduction of extended conjugated systems at the 4-position via Suzuki-Miyaura and Sonogashira couplings can lead to novel organic materials with interesting photophysical and electronic properties.[13][15]

Conclusion

This compound has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its predictable reactivity in both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the construction of complex molecular architectures. The straightforward access to a diverse array of 4-substituted-1,6-naphthyridines makes this scaffold particularly valuable for researchers in drug discovery and materials science. The protocols and data presented in this guide are intended to serve as a practical resource for scientists looking to harness the synthetic potential of this powerful chemical entity.

References

-

Winfield, L. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 87(1), 110-112. [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Sonogashira Coupling of Aryl Halides. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

-

Cheng, M., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

-

Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]

-

Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10845-10854. [Link]

-

Organic Syntheses Procedure. (n.d.). Phenyl Azide. Organic Syntheses. [Link]

-

Boruah, R., et al. (2015). Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. RSC Advances, 5(68), 55537-55542. [Link]

-

Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Cheng, M., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

-

Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]

-

Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517-6567. [Link]

-

Shimkin, K. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10912-10918. [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Information (ESI) for Sonogashira cross-coupling reaction. The Royal Society of Chemistry. [Link]

-

International Journal of New Chemistry. (2024). An efficient magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction under mild reaction conditions. International Journal of New Chemistry. [Link]

-

Turner, N. J., & Parmeggiani, F. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(41), 18037-18041. [Link]

-

Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

-

Core. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines. Core. [Link]

- Murugesan, S. (n.d.). Nucleophilic Substitution Reactions. drmurugesanchemistry.

-

Caddick, S., et al. (2005). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

-

ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [Link]

-

Semantic Scholar. (2002). Study of the reactions of 3-chloro-4-cyanobenzo[b][3][16]naphthyridine with nucleophilic reagents. Semantic Scholar. [Link]

-

ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

-

Kumar, A., et al. (2011). An expeditious and efficient synthesis of highly functionalized[3][16]-naphthyridines under catalyst-free conditions in aqueous medium. Organic Letters, 13(17), 4664-4667. [Link]

-

Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

-

ResearchGate. (2015). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. ResearchGate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 15. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Novel 1,6-Naphthyridine Analogs: A Technical Guide for Drug Discovery

Abstract

The 1,6-naphthyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding novel 1,6-naphthyridine analogs for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for synthesis and biological evaluation, and showcase the integration of computational chemistry in the design of these promising therapeutic agents. This guide is structured to empower researchers with the knowledge and practical tools to navigate and expand the therapeutic potential of the 1,6-naphthyridine core.

The 1,6-Naphthyridine Scaffold: A Versatile Core in Medicinal Chemistry

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, have garnered significant attention in drug discovery due to their diverse pharmacological profiles. Among the various isomeric forms, the 1,6-naphthyridine nucleus has emerged as a particularly fruitful scaffold for the development of novel therapeutics. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the discovery of potent agents with anticancer, antiviral, and kinase inhibitory activities.[1][2][3] The exploration of the chemical space around this core structure is a dynamic and promising area of research, continually yielding new compounds with enhanced potency and selectivity.[4]

The inherent versatility of the 1,6-naphthyridine ring system allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide will explore key strategies for synthesizing and evaluating novel 1,6-naphthyridine analogs, providing a comprehensive roadmap for researchers in this field.

Navigating the Synthetic Landscape: Crafting Novel 1,6-Naphthyridine Analogs

The synthesis of substituted 1,6-naphthyridines is a cornerstone of exploring their chemical space. Various synthetic methodologies have been developed, each offering distinct advantages in terms of efficiency, substituent tolerance, and scalability. This section will detail two powerful and versatile synthetic strategies: a one-pot multicomponent reaction and a Friedel-Crafts-type intramolecular cycloaromatisation.

One-Pot Multicomponent Synthesis of 2-Amino-1,6-naphthyridine-3-carbonitriles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[5] The following protocol describes a one-pot synthesis of substituted 2-amino-1,6-naphthyridine-3-carbonitriles, a key intermediate for further derivatization.

Materials:

-

Appropriate aromatic aldehyde (1 mmol)

-

Malononitrile (2 mmol)

-

1-Naphthylamine (1 mmol)

-

Ethanol

-

Recyclable catalyst (e.g., SiO2/Fe3O4@MWCNTs)[6]

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing solvent for TLC (e.g., ethyl acetate/hexane mixture)

-

Rotary evaporator

-

NMR tubes, deuterated solvent (e.g., DMSO-d6)

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and a catalytic amount of the recyclable catalyst in ethanol.

-

Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.[5][7] Spot the reaction mixture, the starting materials, and a co-spot on a TLC plate and elute with an appropriate solvent system. The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

-

Work-up and Purification: Upon completion of the reaction (as indicated by TLC), filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol and dried for reuse.[6] Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized 2-amino-1,6-naphthyridine-3-carbonitrile using spectroscopic methods.

-

¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra. The characteristic chemical shifts and coupling constants will confirm the structure of the naphthyridine core and the presence of the desired substituents.[8][9][10]

-

Mass Spectrometry: Obtain a mass spectrum to determine the molecular weight of the compound, further confirming its identity.[8]

-

Friedel-Crafts-Type Intramolecular Cycloaromatisation for Fused Polycyclic 1,6-Naphthyridin-4-amines

Intramolecular Friedel-Crafts reactions are powerful tools for the construction of polycyclic aromatic systems. This methodology can be adapted to synthesize fused 1,6-naphthyridine analogs, providing access to a unique chemical space with interesting photophysical and biological properties.[11]

Materials:

-

4-(Arylamino)nicotinonitrile precursor (1 mmol)

-

Trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

TLC plates and developing solvent

-

Rotary evaporator

-

Column chromatography apparatus and silica gel

-

NMR and mass spectrometry instrumentation

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-(arylamino)nicotinonitrile precursor (1 mmol) in anhydrous dichloromethane.

-

Acid-Mediated Cyclization: Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid or sulfuric acid (typically 5-10 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of the product.[7][12]

-

Quenching and Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification and Characterization: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system. Characterize the purified fused polycyclic 1,6-naphthyridin-4-amine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][10]

Illuminating Biological Activity: In Vitro Evaluation of Novel Analogs

The exploration of chemical space is intrinsically linked to the evaluation of biological activity. High-throughput screening (HTS) and subsequent detailed in vitro assays are crucial for identifying promising lead compounds. This section provides detailed protocols for two fundamental assays: the MTT cytotoxicity assay to assess anticancer potential and a kinase inhibition assay to evaluate activity against specific enzyme targets.

Assessing Anticancer Potential: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2][13]

Materials:

-

Human cancer cell lines (e.g., HeLa, A549) sourced from a reputable cell bank like ATCC.

-

Complete cell culture medium (e.g., DMEM or F-12K supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA solution.

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Line Maintenance: Culture the cancer cell lines according to the supplier's recommendations. For adherent cells like HeLa and A549, this typically involves subculturing when they reach 80-90% confluency.[14][15][16][17]

-

Cell Seeding: Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine analogs in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis and IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis, for example with software like GraphPad Prism.[1][2][11][18]

Targeting Kinases: In Vitro Kinase Inhibition Assay

Many 1,6-naphthyridine analogs have been identified as potent kinase inhibitors.[19][20][21] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase inhibition.

Materials:

-

Recombinant kinase (e.g., VEGFR-2, c-Met).

-

Kinase-specific substrate.

-

ATP.

-

Kinase reaction buffer.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Procedure:

-

Kinase Reaction Setup: In a white, opaque microplate, set up the kinase reaction. This will typically include the kinase, its substrate, ATP, and the 1,6-naphthyridine analog at various concentrations in the kinase reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls. The total reaction volume is typically small (e.g., 5-25 µL).

-

Incubation: Incubate the reaction plate at room temperature for a predetermined amount of time (e.g., 60 minutes).

-

Stopping the Reaction and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][18]

-

ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to the initial reaction volume plus the ADP-Glo™ Reagent volume. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis and IC₅₀ Determination: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[19][22]

In Silico Design: Computationally Guided Exploration of Chemical Space

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel compounds and the prediction of their biological activities.[9][15] Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are particularly valuable in exploring the chemical space of 1,6-naphthyridine analogs.

Quantitative Structure-Activity Relationship (QSAR)

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural features of molecules with their biological activities.[14][23][24] These models can then be used to predict the activity of novel, untested compounds and to guide the design of more potent analogs. For 1,6-naphthyridine derivatives, 3D-QSAR studies have been successfully employed to identify key structural features that influence their activity as, for example, VEGFR-2 inhibitors.[13][19] The contour maps generated from these studies provide a visual representation of the regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity, offering valuable insights for lead optimization.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10] This method is instrumental in understanding the binding mode of 1,6-naphthyridine analogs to their biological targets, such as kinases. By visualizing the interactions between the ligand and the active site residues, researchers can rationalize the observed structure-activity relationships (SAR) and design modifications to improve binding affinity and selectivity. For instance, docking studies of 1,6-naphthyridine derivatives into the ATP-binding site of kinases like VEGFR-2 can reveal key hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity.[23][25]

A powerful approach is to integrate computational design with synthetic chemistry and biological testing in an iterative cycle. A case in point is the design of novel c-Met kinase inhibitors based on a known inhibitor scaffold.[20][21] By employing a scaffold hopping strategy guided by computational modeling, new 1,5- and 1,6-naphthyridine derivatives were designed, synthesized, and evaluated for their c-Met inhibitory activity, leading to the identification of potent new chemotypes.[20][21]

Data-Driven Insights: Structure-Activity Relationships and Quantitative Data

The systematic exploration of the 1,6-naphthyridine chemical space generates a wealth of data that, when analyzed, reveals crucial structure-activity relationships (SAR). This information is vital for guiding the optimization of lead compounds.

| Compound ID | Scaffold/Substitution | Target | Cell Line | IC₅₀ (µM) | Reference |

| Anticancer Activity | |||||

| Analog 1 | 1,6-Naphthyridine derivative | VEGFR-2 | - | 0.003 | [19] |

| Analog 2 | 1,6-Naphthyridine derivative | VEGFR-2 | - | 0.004 | [19] |

| 26c | 1,6-Naphthyridine derivative | c-Met | A549 | - | [20][21] |

| 2t | 1H-imidazo[4,5-h][1][20]naphthyridin-2(3H)-one | c-Met | - | 2.6 | [4] |

| Antiviral Activity | |||||

| A1 | 1,6-Naphthyridine derivative | HCMV | Hs68 | 39- to 223-fold lower than Ganciclovir | [22] |

| - | 8-hydroxy-1,6-naphthyridine-7-carboxamide | HCMV pUL89-C | - | Single-digit µM | [20] |

| Kinase Inhibition | |||||

| - | Substituted 1,6-Naphthyridine | CDK5 | - | <10 nM - >1 µM | [26] |

| 14c | Naphthamide | VEGFR-2 | - | 0.0015 | [27] |

Visualizing the Workflow and Key Relationships

Visual representations are invaluable for understanding complex processes and relationships in drug discovery. The following diagrams, generated using Graphviz, illustrate a typical synthetic workflow and a biological screening cascade for the exploration of novel 1,6-naphthyridine analogs.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold continues to be a rich source of novel therapeutic agents. This guide has provided a comprehensive overview of the key aspects involved in exploring its chemical space, from rational design and synthesis to biological evaluation. The detailed protocols and integrated computational approaches presented herein are intended to serve as a practical resource for researchers dedicated to advancing this exciting field.

Future efforts will likely focus on the development of more selective and potent 1,6-naphthyridine analogs through the application of advanced synthetic methodologies and cutting-edge computational tools. The exploration of novel biological targets and the investigation of combination therapies will further expand the therapeutic potential of this versatile heterocyclic system. By embracing a multidisciplinary approach that combines synthetic chemistry, molecular biology, and computational science, the full potential of the 1,6-naphthyridine chemical space can be unlocked to address unmet medical needs.

References

-

GraphPad Prism. (n.d.). How to calculate IC50. Retrieved from [Link]

-

Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 11(48), 30123-30127. [Link]

-

Singh, H., & Kumar, A. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science, 10(10), 001-013. [Link]

-

Chan, L., Jin, H., Stefanac, T., Wang, W., Lavallée, J. F., Bédard, J., & May, S. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial agents and chemotherapy, 44(4), 929–937. [Link]

-

Wang, J., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. European Journal of Medicinal Chemistry, 101, 564-576. [Link]

-

Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 6(4), 283-292. [Link]

-

NIH National Center for Advancing Translational Sciences. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Zhang, L., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][20]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-1562. [Link]

- Lavanya, M., Lin, C., Mao, J., Zhao, J., & Thangadurai, T. D. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Letters in Drug Design & Discovery, 18(2), 116-135.

-

Wang, Y., et al. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 534-539. [Link]

-

Chan, L., et al. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial agents and chemotherapy, 44(4), 929–937. [Link]

- Kaur, M., Bahia, M. S., & Silakari, O. (2012). Exploring the Role of Water Molecules for Docking and Receptor Guided 3D-QSAR Analysis of Naphthyridine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. Medicinal Chemistry Research, 21(11), 3647-3657.

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Retrieved from [Link]

-

ResearchGate. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Retrieved from [Link]

-

Mini-Reviews in Medicinal Chemistry. (2020). Naphthyridines with Antiviral Activity - A Review. [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.3: TLC Uses. Retrieved from [Link]

-

ResearchGate. (2016). Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel. Retrieved from [Link]

-

RSC Publishing. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. Retrieved from [Link]

-

ResearchGate. (2020). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Retrieved from [Link]

-

ENCODE. (2010). A549—Human Lung Carcinoma Epithelial Cells ATCC #: CCL-185. Retrieved from [https://www.encodeproject.org/documents/55a2976f-b633-444a-a43c-8647c439167b/@@download/attachment/A549_ hücre_kültürü.pdf]([Link]_ hücre_kültürü.pdf)

-

UCSC Genome Browser. (n.d.). A549 lung carcinoma cell line. Retrieved from [Link]

-

Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]

- Journal of Molecular Structure. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.

-

University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. [Link]

-

YouTube. (2020). Friedel-Crafts Acetylation. Retrieved from [Link]

-

RSC Advances. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

-

ResearchGate. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

-

MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][20]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

-

PubChem. (n.d.). 1,6-Naphthyridin-4-amine, N-methyl-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 8. chemrevlett.com [chemrevlett.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. How To [chem.rochester.edu]

- 13. japsonline.com [japsonline.com]

- 14. atcc.org [atcc.org]

- 15. encodeproject.org [encodeproject.org]

- 16. genome.ucsc.edu [genome.ucsc.edu]

- 17. A549 Cell Subculture Protocol [a549.com]

- 18. m.youtube.com [m.youtube.com]

- 19. japsonline.com [japsonline.com]

- 20. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Natural product sources of the 1,6-naphthyridine core structure

An In-depth Technical Guide to Natural Product Sources of the 1,6-Naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, which has led to its incorporation into numerous synthetic compounds currently under clinical investigation. Nature, a master chemist, has also evolved a fascinating array of molecules that feature this specific arrangement of nitrogen atoms within a fused ring system. This technical guide provides an in-depth exploration of the natural product sources of the 1,6-naphthyridine core. We will delve into the key classes of these natural products, their biological origins, their mechanisms of action, and the experimental methodologies for their isolation and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, providing both foundational knowledge and actionable protocols.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a bicyclic heteroaromatic system containing two nitrogen atoms. Its rigid, planar structure and the specific orientation of its nitrogen atoms allow for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, making it an ideal scaffold for binding to biological targets such as enzymes and nucleic acids. This has led to the development of synthetic 1,6-naphthyridine derivatives with a wide range of therapeutic applications, including anticancer and antiviral agents.

While synthetic exploration of this scaffold is extensive, the study of its natural origins provides unique insights into novel molecular architectures and biosynthetic pathways. Natural products containing the 1,6-naphthyridine core are relatively rare compared to other nitrogen heterocycles, making each discovery particularly valuable. These molecules often possess complex stereochemistry and unique functional group embellishments that are challenging to replicate synthetically, offering a direct pipeline to novel chemical space and biological activity.

This guide will focus on two prominent classes of marine alkaloids that feature the 1,6-naphthyridine core: the Cystodytins and the Meridinidines . We will explore their discovery, structural diversity, and biological significance.

The Cystodytins: A Class of Potent Antitumor Marine Alkaloids

The cystodytins are a family of polycyclic aromatic alkaloids isolated from marine tunicates (ascidians) of the genus Cystodytes. These compounds are characterized by a pentacyclic framework that includes a 1,6-naphthyridine core fused with other ring systems.

Discovery and Structural Elucidation

Cystodytin A, the first member of this family, was isolated in 1988 from the Okinawan tunicate Cystodytes dellechiajei. Its structure was elucidated through a combination of spectroscopic techniques, including NMR and mass spectrometry, and confirmed by X-ray crystallography. Since then, over a dozen analogues have been identified, all sharing the same core architecture but differing in their substitution patterns.

Biological Activity and Mechanism of Action

The cystodytins exhibit potent cytotoxic activity against a range of human cancer cell lines. Their primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. By stabilizing the covalent complex between topoisomerase II and DNA, the cystodytins induce DNA strand breaks, leading to cell cycle arrest and apoptosis.

Furthermore, some cystodytins have been shown to intercalate into DNA, a property attributed to their planar aromatic structure. This dual mechanism of action—topoisomerase II inhibition and DNA intercalation—contributes to their high cytotoxic potency.

Representative Cystodytins and Their Activities

| Compound | Source Organism | Key Biological Activities | IC50 Values (µM) |

| Cystodytin A | Cystodytes dellechiajei | Cytotoxicity against L1210 murine leukemia cells, Topoisomerase II inhibition | 0.02 |

| Cystodytin J | Cystodytes dellechiajei | Potent cytotoxicity against various cancer cell lines | 0.01-0.05 |

| Norsegoline | Didemnum sp. | DNA intercalation, weak cytotoxicity | >10 |

The Meridinidines: Novel Kinase Inhibitors from the Sea

The meridinidines are a more recently discovered group of marine alkaloids that also possess the 1,6-naphthyridine core. They were first isolated from the ascidian Amphicarpa meridiana.

Structural Features

Unlike the pentacyclic cystodytins, the meridinidines possess a simpler tetracyclic framework. Their structures were determined using extensive 2D NMR analysis and mass spectrometry. The family includes several members, such as meridinidine, 2-bromomeridinidine, and 3,4-dibromomeridinidine.

Biological Activity: Targeting Cellular Signaling

The meridinidines have been identified as potent inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). These kinases are crucial regulators of cell cycle progression and are often dysregulated in cancer. By inhibiting these enzymes, the meridinidines can halt the proliferation of cancer cells.

The selective inhibition of these kinases makes the meridinidines attractive lead compounds for the development of targeted cancer therapies with potentially fewer side effects than traditional cytotoxic agents.

Experimental Protocols: Isolation and Characterization

The isolation of 1,6-naphthyridine-containing natural products from their marine sources requires a systematic and careful approach to handle the often small quantities of material and the complex mixtures of compounds.

General Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of marine alkaloids.

Caption: General workflow for the isolation and characterization of marine natural products.

Step-by-Step Protocol: Extraction and Preliminary Fractionation

-

Sample Preparation: Lyophilize the collected marine organism to remove water and then grind the dried material into a fine powder to increase the surface area for extraction.

-

Extraction: Macerate the powdered material with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (1:1) at room temperature for 24 hours. Repeat this process three times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate). The compounds will partition between the two phases based on their polarity. Separate the layers and collect the organic phase, which is likely to contain the alkaloids of interest.

-

Preliminary Fractionation: Subject the organic phase to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol). This will separate the extract into several fractions of decreasing complexity.

High-Performance Liquid Chromatography (HPLC) Purification

Further purification of the VLC fractions is typically achieved using reversed-phase HPLC.

-

Column Selection: A C18 column is commonly used for the separation of these types of alkaloids.

-

Mobile Phase: A gradient elution is often employed, starting with a high percentage of water (with a small amount of acid, such as 0.1% trifluoroacetic acid, to improve peak shape) and gradually increasing the percentage of an organic solvent like acetonitrile.

-

Detection: A photodiode array (PDA) detector is useful for monitoring the elution of compounds, as the aromatic nature of the 1,6-naphthyridine core results in strong UV absorbance.

-

Fraction Collection: Collect the peaks corresponding to the compounds of interest for subsequent structural elucidation.

Biosynthetic Considerations

The biosynthesis of the 1,6-naphthyridine core in these marine organisms is a fascinating area of ongoing research. It is hypothesized that the core is assembled from amino acid precursors through a series of enzymatic reactions, including condensations, cyclizations, and oxidations. Understanding these pathways could pave the way for biosynthetic engineering approaches to produce these valuable compounds in a more sustainable and scalable manner.

The proposed biosynthetic pathway for the cystodytins, for example, is thought to involve the condensation of two different amino acid derivatives.

Caption: Proposed biosynthetic pathway for the 1,6-naphthyridine core.

Future Outlook and Conclusion

The 1,6-naphthyridine-containing natural products represent a promising and still largely untapped resource for drug discovery. The potent and selective biological activities of the cystodytins and meridinidines underscore the therapeutic potential of this scaffold. Future research in this area will likely focus on several key aspects:

-

Discovery of Novel Analogues: Continued exploration of marine and other environments will undoubtedly lead to the discovery of new natural products with the 1,6-naphthyridine core.

-

Total Synthesis: The development of efficient total syntheses for these complex molecules will not only confirm their structures but also provide access to larger quantities for further biological evaluation and the generation of novel analogues.

-

Biosynthetic Pathway Elucidation: A deeper understanding of the biosynthetic machinery responsible for producing these compounds could enable their production through fermentation or other biotechnological methods.

References

-

Title: The Marine Tunicate Alkaloid Cystodytin J Is a Potent Inducer of DNA Damage and Cell Death in Human Leukemia Cells Source: Marine Drugs URL: [Link]

-

Title: The cystodytins, a new class of cytotoxic polycyclic aromatic alkaloids from the tunicate Cystodytes dellechiajei Source: Journal of the American Chemical Society URL: [Link]

-

Title: Meridinidines A–E, Novel 1,6-Naphthyridine Alkaloids from the Ascidian Amphicarpa meridiana, as Potent Kinase Inhibitors Source: Organic Letters URL: [Link]

The Privileged Scaffold: A Technical Guide to the Synthesis of 1,6-Naphthyridine Heterocycles

Abstract

The 1,6-naphthyridine core is a prominent heterocyclic scaffold, frequently identified as a "privileged structure" in medicinal chemistry due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms facilitate critical interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives have demonstrated potential as anticancer agents, kinase inhibitors, and therapeutics for kidney diseases, underscoring the significance of this heterocyclic system in drug discovery and development.[3][4] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the 1,6-naphthyridine framework, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, offer detailed, field-proven experimental protocols, and present a comparative analysis of their efficiencies and substrate scopes.

The Strategic Importance of the 1,6-Naphthyridine Core in Drug Discovery

The unique electronic and steric properties of the 1,6-naphthyridine nucleus make it an attractive scaffold for the design of targeted therapeutics. The two nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions with biological macromolecules. This versatility has led to the development of numerous 1,6-naphthyridine-based compounds with diverse therapeutic applications.

dot

Caption: Therapeutic applications of the 1,6-naphthyridine scaffold.

Classical Approaches to 1,6-Naphthyridine Synthesis

The Friedländer Annulation: A Cornerstone Strategy

The Friedländer synthesis is a robust and widely employed method for the construction of quinolines and their heteroaromatic analogues, including 1,6-naphthyridines.[5] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or ester.[5]

Causality of Experimental Choices: The choice of catalyst is critical in the Friedländer reaction. While it can be self-catalyzed at high temperatures, the use of an acid or base catalyst allows for milder reaction conditions and often improves yields.[6] Brønsted acids like p-toluenesulfonic acid or Lewis acids can be employed. The selection of the active methylene compound directly dictates the substitution pattern on the newly formed pyridone ring of the 1,6-naphthyridine.

Experimental Protocol: Synthesis of a Substituted 1,6-Naphthyridine-4-amine [2]

This protocol details a mild and efficient acid-mediated intramolecular Friedel–Crafts-type annulation of a 4-(arylamino)nicotinonitrile precursor.

-

Step 1: Reaction Setup: To a solution of the 4-(arylamino)nicotinonitrile (1.0 eq) in dichloromethane (DCM), add trifluoromethanesulfonic acid (CF3SO3H) or concentrated sulfuric acid (H2SO4) (10.0 eq) at room temperature.

-

Step 2: Reaction Execution: Stir the reaction mixture at room temperature for 0.5-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification: Upon completion, carefully quench the reaction by pouring it into an ice-water mixture. Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.

| Entry | Arylamino Substituent | Acid | Time (h) | Yield (%) |

| 1 | Phenyl | CF3SO3H | 0.5 | 84 |

| 2 | Phenyl | H2SO4 | 0.5 | 82 |

| 3 | 4-Methoxyphenyl | CF3SO3H | 1 | 95 |

| 4 | 4-Chlorophenyl | CF3SO3H | 2 | 92 |

| 5 | 4-(Trifluoromethyl)phenyl | H2SO4 | 4 | 75 |

| 6 | Naphthyl | CF3SO3H | 1 | 70 |

| 7 | Thienyl | CF3SO3H | 1 | 98 |

Table 1: Substrate scope and yields for the acid-mediated synthesis of fused 1,6-naphthyridin-4-amines.[2]

dot

Caption: Generalized mechanism of the Friedländer annulation for 1,6-naphthyridine synthesis.[5]

The Skraup-Doebner-von Miller Reaction: A Classical Route with Modern Refinements

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for naphthyridine synthesis.[7] It typically involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[7] The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated carbonyl compounds.

Causality of Experimental Choices: The Skraup reaction is notoriously exothermic and can be violent.[8] The use of a milder "sulfo-mix" (nitrobenzenesulfonic acid in sulfuric acid) and careful temperature control are crucial for a safe and successful reaction.[7] The choice of the aminopyridine precursor determines the resulting naphthyridine isomer. For the synthesis of 1,6-naphthyridine, 4-aminopyridine is the required starting material.

Experimental Protocol: Skraup Synthesis of 1,6-Naphthyridine [7]

-

Step 1: Preparation of "Sulfo-mix": Carefully mix nitrobenzenesulfonic acid with concentrated sulfuric acid.

-

Step 2: Reaction Setup: In a reaction vessel, combine 4-aminopyridine, glycerol, and water. Slowly add the "sulfo-mix" to the reaction mixture with stirring and cooling.

-

Step 3: Reaction Execution: Heat the reaction mixture to 150°C and maintain this temperature for 5 hours.

-